1,8-Diiodoanthracene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-diiodoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOQZVGDMYPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445574 | |
| Record name | 1,8-diiodoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189105-78-0 | |
| Record name | 1,8-diiodoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,8 Diiodoanthracene
Established Synthetic Pathways
Two principal routes for the synthesis of 1,8-diiodoanthracene have been prominently reported in the scientific literature, starting from either 1,8-dichloroanthraquinone (B31358) or 4,5-diiodo-9-anthrone.
Synthesis from 1,8-Dichloroanthraquinone
The synthesis from 1,8-dichloroanthraquinone is typically a three-step sequence. researchgate.netthieme-connect.com
Halogen Exchange Reaction: The initial step involves the conversion of 1,8-dichloroanthraquinone to 1,8-diiodoanthraquinone. This is achieved through a halogen exchange reaction, often employing sodium iodide in a high-boiling solvent like nitrobenzene (B124822), with copper-bronze as a catalyst. tandfonline.com The mixture is heated at reflux for an extended period to drive the reaction to completion. tandfonline.com
Reduction to Anthrone (B1665570): The resulting 1,8-diiodoanthraquinone is then reduced to form the intermediate, 4,5-diiodo-9-anthrone. thieme-connect.com A common reducing agent for this step is sodium borohydride (B1222165) in methanol. thieme-connect.com The reaction is typically performed at room temperature, followed by treatment with acid and heating to facilitate the conversion. thieme-connect.com
Final Reduction and Dehydration: The final step is the reduction of the anthrone intermediate to the corresponding alcohol, followed by an acid-catalyzed dehydration to yield the target molecule, this compound. tandfonline.com Sodium borohydride is also used for this reduction. tandfonline.com
Optimization efforts have focused on improving the yields of these individual steps. For instance, careful control of reaction conditions and purification methods, such as recrystallization from specific solvents like chlorobenzene (B131634) for 1,8-diiodoanthraquinone, have been critical in maximizing the output. tandfonline.comthieme-connect.com
Reaction Sequence from 1,8-Dichloroanthraquinone
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 1,8-Dichloroanthraquinone | Sodium Iodide, Copper-Bronze, Nitrobenzene | 1,8-Diiodoanthraquinone |
| 2 | 1,8-Diiodoanthraquinone | Sodium Borohydride, Methanol, HCl | 4,5-Diiodo-9-anthrone |
| 3 | 4,5-Diiodo-9-anthrone | Sodium Borohydride, Acid-catalyzed dehydration | This compound |
Multi-step Reaction Procedures and Optimization
Synthesis from 4,5-Diiodo-9-anthrone
As noted in the previous section, 4,5-diiodo-9-anthrone is a key intermediate in the synthesis starting from 1,8-dichloroanthraquinone. It can also serve as a direct precursor for the synthesis of this compound. researchgate.netnih.gov The conversion involves the reduction of the ketone group of the anthrone and subsequent dehydration. tandfonline.com This method is essentially the final step of the pathway described in section 2.1.1.1. The synthesis is valuable as it provides a more direct route if the 4,5-diiodo-9-anthrone intermediate is already available.
Comparison of Synthetic Routes: Efficiency and Purity
The synthesis from 4,5-diiodo-9-anthrone is more direct, involving only one transformation to the final product. This inherently increases efficiency if the starting material is on hand.
The purity of the final this compound is crucial for its subsequent applications, particularly in materials science. Purification is typically achieved by chromatography and/or recrystallization. thieme-connect.comresearchgate.net Single crystals suitable for X-ray crystallographic analysis have been obtained by recrystallizing the compound from a mixture of hexanes and dichloromethane (B109758), indicating that high purity can be achieved. researchgate.netnih.gov
Novel and Improved Synthetic Approaches
While the established routes are functional, their limitations, such as the use of hazardous reagents and moderate yields, have prompted exploration into alternative methods. ethz.ch One notable consideration is the avoidance of the harsh conditions required for the halogen exchange from 1,8-dichloroanthraquinone. ethz.ch
An alternative strategy involves the use of different precursors. For instance, the synthesis of related structures has moved towards using anthracene-1,8-ditriflate. ethz.ch Triflate groups are known for their high reactivity in cross-coupling reactions and can often be introduced with high yields under milder conditions than halogen exchange reactions. This approach circumvents the need for toxic solvents like nitrobenzene and may offer a more efficient and safer pathway to 1,8-disubstituted anthracene (B1667546) derivatives, although it represents a different synthetic strategy rather than a direct improvement on the synthesis of this compound itself. ethz.ch
Development of High-Yielding and Scalable Syntheses
One notable method for the initial halogen exchange involves a one-pot procedure using sodium iodide in the presence of copper bronze to convert 1,8-dichloroanthraquinone to 1,8-diiodoanthraquinone, albeit in a modest yield of 33%. tandfonline.com The subsequent reduction of the diiodoanthraquinone intermediate can be challenging. tandfonline.com An effective reduction involves converting the anthraquinone (B42736) to the corresponding anthrone, which is then further reduced to the target anthracene. ethz.chtandfonline.com These improved procedures represent a more efficient and scalable route compared to earlier, lower-yielding methods. researchgate.net
Table 1: High-Yield Synthesis of this compound
| Step | Starting Material | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | 1,8-Dichloroanthraquinone | NaI, Cu bronze | 1,8-Diiodoanthraquinone | 33% |
| 2 & 3 | 1,8-Diiodoanthraquinone | Reducing agents (e.g., SnCl₂, NaBH₄) | This compound | Overall 41% |
Exploration of Alternative Precursors and Reagents
Beyond the widely used 1,8-dichloroanthraquinone, researchers have investigated other precursors for synthesizing this compound. One alternative starting point is 4,5-diiodo-9-anthrone. iucr.orgresearchgate.net The synthesis from this compound follows established literature procedures for the reduction of anthrones to anthracenes. researchgate.net
Table 2: Comparison of Synthetic Precursors
| Precursor | Key Intermediates | Advantages | Disadvantages |
|---|---|---|---|
| 1,8-Dichloroanthraquinone | 1,8-Diiodoanthraquinone, 4,5-Diiodo-9-anthrone | Commercially available, established high-yield route (41%) researchgate.nettandfonline.com | Some routes involve toxic reagents or have difficult reduction steps ethz.chtandfonline.com |
| 4,5-Diiodo-9-anthrone | - | Direct precursor to the final product via reduction researchgate.net | Availability and synthesis may be less direct than the dichloro-analogue |
| 1,8-Dichloroanthraquinone (via diamine) | 1,8-Diaminoanthraquinone | Uses classic named reactions | Long, low overall yield (10%), unreliable Sandmeyer reaction tandfonline.com |
Purification and Characterization Techniques in Synthesis
The utility of this compound in further chemical reactions, particularly in creating complex organic architectures, necessitates a high degree of purity. researchgate.netoup.com Therefore, robust purification and characterization methods are integral to its synthesis.
Recrystallization Methods for Single Crystal Growth
Obtaining high-purity, crystalline this compound is crucial, especially for applications requiring precise molecular arrangement and for definitive structural confirmation via X-ray crystallography. iucr.org Recrystallization is the primary technique for this purpose. libretexts.org
For growing single crystals suitable for X-ray analysis, a specific method involves recrystallization from a mixed solvent system of hexanes and dichloromethane in a 5:1 ratio. iucr.orgresearchgate.net This technique relies on the slow decrease in solubility of the compound as the solvent composition changes or temperature drops, allowing for the gradual formation of well-ordered crystals. chemistryviews.org General principles of single crystal growth, such as minimizing disturbances and allowing for slow cooling and evaporation, are essential for obtaining crystals of suitable size and quality for diffraction studies. libretexts.orgchemistryviews.org
Spectroscopic and Chromatographic Purity Assessment
To ensure the purity and confirm the identity of synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed.
Chromatographic Methods:
Gas Chromatography (GC): This is a standard method for assessing the purity of the final product. Commercial suppliers often guarantee a purity of greater than 98.0% as determined by GC. tcichemicals.comvwr.comvwr.com
Column Chromatography: For the purification of synthetic intermediates and the final product, column chromatography using silica (B1680970) gel is a common technique to separate the desired compound from byproducts and unreacted starting materials. thieme-connect.comrsc.org
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms. ethz.chresearchgate.net
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. tandfonline.com
UV-Visible Spectroscopy: The electronic absorption properties of the anthracene core are characterized using UV-Vis spectroscopy, which can also serve as an indicator of purity. tandfonline.com
Table 3: Purity Assessment Techniques
| Technique | Purpose | Key Findings |
|---|---|---|
| Gas Chromatography (GC) | Quantitative Purity Assessment | Confirms purity levels, often >98.0% for commercial grades vwr.comavantorsciences.com |
| Column Chromatography | Purification | Separates product from impurities using a stationary phase like silica gel thieme-connect.com |
| NMR Spectroscopy | Structural Elucidation | Confirms the arrangement of atoms in the molecule researchgate.net |
| Mass Spectrometry (MS) | Molecular Weight and Formula Confirmation | Verifies the mass and elemental composition of the compound tandfonline.com |
Crystallographic Analysis and Molecular Architecture of 1,8 Diiodoanthracene
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis provides the most definitive data on the molecular structure of 1,8-diiodoanthracene. iucr.orgnih.gov The compound crystallizes in the monoclinic P2₁/c space group. iucr.org The precise data obtained from these studies, conducted at a temperature of 100 K, form the basis for analyzing its molecular planarity and the specific geometry involving the iodine atoms. iucr.orgnih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Formula | C₁₄H₈I₂ |
| Molecular Weight | 430.00 |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 10.1167 (11) |
| b (Å) | 10.8680 (11) |
| c (Å) | 11.3930 (12) |
| β (°) | 101.829 (1) |
| Volume (ų) | 1226.0 (2) |
| Z | 4 |
| Temperature (K) | 100 |
Data sourced from references iucr.orgnih.gov.
The anthracene (B1667546) core of the molecule is nearly planar. nih.goviucr.org However, the presence of the large iodine substituents at the 1 and 8 positions introduces minor distortions. nih.goviucr.org The maximum deviation from the mean plane of the carbon atoms is a mere 0.032 (1) Å. nih.govnih.govresearchgate.netresearchgate.net The iodine atoms, due to steric strain, are displaced slightly more, with a maximum deviation of 0.082 (2) Å from the mean plane. nih.govnih.govresearchgate.netresearchgate.net This indicates a molecule that maintains a high degree of planarity despite the bulky peri-substituents. iucr.org In contrast, the carbon framework of 1,8-dichloroanthracene (B3240527) shows a slightly smaller maximum deviation of 0.016 (5) Å. lsu.edu
Table 2: Deviations from the Mean Molecular Plane in this compound
| Atom(s) | Maximum Deviation (Å) |
|---|---|
| Carbon (C) | 0.032 (1) |
| Iodine (I) | 0.082 (2) |
Data sourced from references nih.govnih.govresearchgate.netresearchgate.net.
The precise interatomic distances and bond angles involving the iodine atoms are determined from the single-crystal X-ray diffraction data. These geometric parameters are crucial for understanding the steric and electronic effects of the iodine substituents on the anthracene framework. While specific values for bond lengths and angles are detailed within the crystallographic information files of the cited studies, the analysis confirms the covalent C-I bonds and the spatial arrangement that minimizes steric hindrance between the iodine atoms and adjacent hydrogens.
Molecular Planarity and Deviations
Crystal Packing Arrangements
The way this compound molecules arrange themselves in the solid state is a direct consequence of their shape and intermolecular forces. This packing is notably different from that of its chlorinated analog, highlighting the critical role of the halogen substituent. iucr.orgresearchgate.net
In the crystal, this compound molecules adopt a sandwich-herringbone arrangement. iucr.orgnih.govresearchgate.netresearchgate.net This packing motif is a hybrid of two common arrangements in aromatic systems. It involves pairs of molecules forming π-stacked dimers (the "sandwich" component), with a separation distance of 3.401 Å between the aromatic planes. iucr.orgnih.goviucr.org These sandwiched dimers then pack in a herringbone fashion, where the edges of one dimer are directed towards the faces of neighboring dimers. iucr.org This herringbone contact is characterized by specific CH–π and halogen–π distances of 2.908 (7) Å and 3.446 (3) Å, respectively. iucr.orgnih.goviucr.org
Table 3: Key Intermolecular Contact Distances (Å) in this compound Crystal Packing
| Interaction Type | Distance (Å) |
|---|---|
| π-stacking (Sandwich) | 3.401 |
| CH–π (Herringbone) | 2.908 (7) |
| Halogen–π (Herringbone) | 3.446 (3) |
Data sourced from references iucr.orgnih.goviucr.org.
The sandwich-herringbone structure of this compound stands in stark contrast to the arrangement found in its chlorinated congener, 1,8-dichloroanthracene. nih.govresearchgate.netresearchgate.net The dichloro- derivative exhibits a columnar π-stacking arrangement, where molecules stack directly on top of one another to form continuous columns throughout the crystal. iucr.orgnih.goviucr.org This fundamental difference in packing demonstrates that substituting chlorine with the larger, more polarizable iodine atom is sufficient to completely change the preferred crystal packing motif. researchgate.net
The distinct packing arrangements of this compound and 1,8-dichloroanthracene exemplify a broader principle in crystal engineering: halogen substituents can significantly modulate the packing of aromatic compounds. nih.govresearchgate.netresearchgate.net The choice of halogen (e.g., F, Cl, Br, I) affects molecular properties such as size, polarizability, and the potential for halogen bonding. acs.orgmdpi.com Larger halogens like iodine have a greater tendency to participate in halogen bonding and other non-covalent interactions, which can compete with or alter traditional π-stacking. mdpi.commdpi.com This effect is not unique to anthracenes and has been observed in other halogenated aromatic systems, such as tetracenes and chrysenes, where the substitution of different halogens leads to varied and unique solid-state architectures. iucr.orgnih.govresearchgate.netresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,8-Dichloroanthracene |
| Tetracenes |
Comparison with 1,8-Dichloroanthracene's Columnar π-Stacking
Intermolecular Interactions in the Solid State
The crystal packing of this compound is stabilized by a combination of π-stacking, CH-π, and halogen-π interactions. These forces collectively create a well-defined three-dimensional architecture. The presence of large iodine substituents significantly modulates the packing arrangement compared to other dihaloanthracenes, leading to the observed sandwich-herringbone structure rather than a simple columnar stack. researchgate.netnih.gov This specific arrangement involves both face-to-face stacking in dimer units and edge-to-face interactions in a herringbone fashion.
A key feature of the this compound crystal structure is the formation of "sandwiched" dimers through π-stacking. This interaction involves the face-to-face arrangement of the planar anthracene cores of adjacent molecules. The distance between the stacked aromatic planes in these dimers has been determined through single-crystal X-ray diffraction. researchgate.netnih.gov
| Interaction Type | Description | Measured Distance (Å) | Reference |
| π-Stacking | Distance between parallel anthracene planes in a sandwiched dimer | 3.401 | researchgate.netnih.gov |
This table presents the measured distance for the π-stacking interaction in the solid state of this compound.
| Interaction Type | Description | Measured Distance (Å) | Reference |
| CH-π | Distance for herringbone contacts | 2.908 (7) | researchgate.netnih.gov |
| Halogen-π | Distance for herringbone contacts | 3.446 (3) | researchgate.netnih.gov |
This table details the specific distances for CH-π and Halogen-π interactions observed in the crystal structure of this compound.
Reactivity and Synthetic Transformations of 1,8 Diiodoanthracene
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by joining two different molecular fragments, typically with the aid of a metal catalyst. wikipedia.org 1,8-Diiodoanthracene, with its two reactive iodine substituents, is an excellent substrate for such reactions, allowing for sequential or double coupling to introduce new functional groups at the 1 and 8 positions of the anthracene (B1667546) core. tandfonline.comtandfonline.com The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds makes this compound a preferred starting material for efficient coupling processes. tandfonline.comwikipedia.org
Palladium(0) complexes are highly effective catalysts for a range of cross-coupling reactions. organic-chemistry.org In the case of this compound, Pd(0)-catalyzed reactions facilitate the substitution of the iodine atoms with various organic moieties. tandfonline.comtandfonline.com These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Research has demonstrated the successful coupling of this compound with thianthrene (B1682798) boronic acids. tandfonline.comtandfonline.com This reaction serves to construct complex molecules where electroactive thianthrene units are held in close, face-to-face proximity by the rigid anthracene scaffold. tandfonline.com The objective of such constructions is often to study electronic transmission between the substituents through the aromatic pillar. tandfonline.com The reaction is carried out under a nitrogen atmosphere using a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a suitable solvent like dimethoxyethane (DME). tandfonline.com
The double coupling of this compound with two equivalents of a thianthrene boronic acid under Pd(0) catalysis yields 1,8-bis(thianthrenyl)anthracenes. tandfonline.comtandfonline.com Specifically, the reaction with thianthrene-1-boronic acid and thianthrene-2-boronic acid produces 1,8-bis(thianthren-1-yl)anthracene and 1,8-bis(thianthren-2-yl)anthracene, respectively. tandfonline.com The process involves heating the mixture at reflux for an extended period with vigorous stirring to ensure the completion of the double coupling. tandfonline.com
Table 1: Palladium(0)-Catalyzed Coupling of this compound with Thianthrene Boronic Acids
| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Thianthrene-1-boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Aqueous Sodium Hydrogen Carbonate | Dimethoxyethane | 1,8-Bis(thianthren-1-yl)anthracene |
Data sourced from Lovell and Joule (1997). tandfonline.com
The Suzuki-Miyaura coupling, or Suzuki reaction, is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid. wikipedia.orgchemrxiv.org this compound is an effective substrate for these reactions due to the high reactivity of its carbon-iodine bonds, which facilitates the crucial oxidative addition step in the catalytic cycle. tandfonline.comthieme-connect.com This method has been employed to synthesize various symmetrically and asymmetrically substituted anthracene derivatives. researchgate.net For instance, this compound and its analogues have been used as reactants in Suzuki couplings to create complex molecular architectures. thieme-connect.com
The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnanochemres.org This reaction is a powerful tool for the alkynylation of aromatic systems.
This compound serves as a key precursor for the synthesis of multiple phenylethynyl-substituted anthracenes via Sonogashira coupling. lookchem.comthieme-connect.com The reaction allows for the introduction of one or two phenylethynyl groups at the 1 and 8 positions of the anthracene core. thieme-connect.com The twofold Sonogashira coupling of this compound with phenylacetylene, using a catalyst system like tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in a solvent mixture of THF and triethylamine, yields 1,8-bis(phenylethynyl)anthracene. thieme-connect.comlookchem.com This methodology has also been extended to synthesize more complex derivatives, demonstrating the versatility of this compound and related compounds like 4,5-diiodo-9-anthrone as building blocks. researchgate.netthieme-connect.commolaid.com
Table 2: Synthesis of Phenylethynyl-Substituted Anthracenes from Iodoanthracene Precursors via Sonogashira Coupling
| Anthracene Precursor | Alkyne | Catalyst System | Product | Yield |
|---|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI | 1,8-Bis(phenylethynyl)anthracene | 91% |
Data sourced from Goichi et al. (2005). thieme-connect.com
Sonogashira Cross-Coupling Reactions
Reaction with Diazomethane (B1218177) Derivatives
The reaction of this compound with diazomethane derivatives leads to the formation of bis(diazo) compounds. researchgate.net These resulting compounds can be further transformed by irradiation to generate bis(carbenes), which are highly reactive intermediates. researchgate.net Diazomethane itself is a versatile C1-building block known for its high reactivity in various chemical transformations, including methylation and cyclopropanation. e3s-conferences.org However, due to its hazardous nature, its application is often limited. e3s-conferences.org
Kumada Cross-Coupling Reactions
The Kumada cross-coupling reaction, a foundational method in carbon-carbon bond formation, utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.org This reaction is notable for being one of the first reported catalytic cross-coupling methods. wikipedia.org
In the context of this compound, a twofold Kumada cross-coupling reaction has been successfully employed to synthesize 1,8-bis(phenylethynyl)anthracene (1,8-BPEA). researchgate.net This reaction demonstrates the utility of this compound as a scaffold for creating more complex, sterically crowded biaryl compounds. researchgate.netorganic-chemistry.org The efficiency of Kumada couplings can be influenced by the choice of catalyst and reaction conditions, with various nickel(II) and palladium(II) catalysts being effective. wikipedia.orgrsc.org The reaction is typically conducted in solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org
| Reactant | Coupling Partner | Catalyst System | Product | Application |
| This compound | Phenylethynyl Grignard Reagent | Not Specified | 1,8-Bis(phenylethynyl)anthracene (1,8-BPEA) | Synthesis of π-conjugated systems researchgate.net |
| Aryl Halides | Grignard Reagents | Nickel or Palladium | Unsymmetrical Biaryls | Low-cost synthesis of biaryls organic-chemistry.org |
| Aryl Iodides | Phenylmagnesium Bromide | Ni(I) complex | Biphenyl derivatives | C-C bond formation mdpi.com |
Macrocyclization Reactions
Macrocycles are of significant interest in fields like drug discovery as they occupy a chemical space between small molecules and biologics. diva-portal.org However, their synthesis can be complex. diva-portal.org this compound serves as a crucial building block in the synthesis of various macrocyclic structures.
Palladium-Catalyzed Aminocarbonylation for Macrocycle Synthesis
Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of carboxamides and has been applied to the creation of macrocycles. d-nb.info This reaction involves the coupling of an organic halide, a nucleophile (like an amine), and carbon monoxide, facilitated by a palladium catalyst. diva-portal.org In the synthesis of lysine-based macrocycles, this compound is reacted with lysine (B10760008) through a palladium-catalyzed aminocarbonylation process. diva-portal.org This reaction has been a key step in synthesizing novel aryl dihalide-lysine-based macrocycles for the first time. diva-portal.org
Reaction with Lysine and Aryl Dihalides
The synthesis of novel lysine-based macrocycles has been achieved through the reaction of this compound with lysine. diva-portal.org This palladium-catalyzed aminocarbonylation allows for the formation of a macrocyclic structure incorporating the anthracene unit and the amino acid. diva-portal.org This methodology has been explored to understand the geometric requirements for the macrocyclization of lysine with various aryl dihalides. diva-portal.org The resulting N-aryl bond in such macrocycles has shown greater stability compared to thiol-arylated species. nih.gov
Optimization of Reaction Conditions for Macrocyclization
The efficiency of macrocyclization reactions involving this compound is highly dependent on the reaction conditions. For the palladium-catalyzed aminocarbonylation of this compound with lysine, several parameters have been optimized. diva-portal.org
Key findings from optimization studies include:
Temperature: Higher temperatures generally favor an increase in macrocycle formation. diva-portal.org
Concentration: Lower concentrations of the aryl dihalide lead to higher yields of the macrocycle. diva-portal.org
Catalyst and Reagents: Optimized conditions for the macrocyclization of this compound with lysine were found to be at 80 °C for 24 hours, using 17 equivalents of Mo(CO)6 and a 5 mM aryl dihalide concentration, which resulted in a 19% isolated yield. diva-portal.org
| Parameter | Optimal Condition | Outcome |
| Temperature | 80 °C | Increased macrocycle formation diva-portal.org |
| Aryl Dihalide Concentration | 5 mM | Increased macrocycle yield diva-portal.org |
| Reaction Time | 24 hours | 19% isolated yield diva-portal.org |
| Molybdenum Hexacarbonyl | 17 equivalents | Facilitated the reaction diva-portal.org |
Precursor in Organic Materials Synthesis
This compound is a valuable and versatile building block in the synthesis of a variety of organic materials. lookchem.comresearchgate.net Its rigid, planar anthracene core and the reactive iodine substituents at the 1 and 8 positions make it an ideal precursor for constructing complex, three-dimensional π-conjugated systems and other functional organic molecules. researchgate.netlookchem.com
The molecule's unique structure allows for its use in creating a wide range of organic molecules, making it significant in the field of organic chemistry. lookchem.com It is particularly useful in synthesizing anthracene-acetylene oligomers and other π-conjugated oligomers. researchgate.net These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, due to their charge transport properties. lookchem.com For instance, a disilanyl (B1231035) double-pillared bisanthracene, synthesized from a this compound derivative, has been shown to be a bipolar carrier transport material for OLED devices.
Regioselectivity and Stereochemistry in Reactions Involving this compound
The unique substitution pattern of this compound, with two bulky iodine atoms positioned on the same side of the anthracene core (peri-positions), imposes significant steric and geometric constraints that profoundly influence the outcomes of its chemical transformations. This section explores the regioselectivity and stereochemistry observed in reactions involving this key synthetic intermediate.
The concepts of regioselectivity and stereochemistry are central to understanding the reactivity of this compound. Regioselectivity refers to the preference for bond formation at one position over other possible positions. masterorganicchemistry.com Stereochemistry, on the other hand, deals with the three-dimensional arrangement of atoms and molecules and how this affects chemical reactions. chemistrysteps.com In the context of this compound, the fixed peri-substitution dictates the regiochemistry of subsequent transformations, which in turn governs the stereochemical properties of the resulting products.
The primary driver for selectivity in reactions at the 1,8-positions is the significant steric hindrance created by the large iodine atoms. This steric crowding not only influences the approach of reagents but is also a key factor in the stereochemistry of the products, particularly in the formation of atropisomers. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and the 1,8-disubstituted anthracene scaffold is a classic framework for their synthesis. snnu.edu.cn
Influence on Diels-Alder Reactions
While studies on this compound itself in Diels-Alder reactions are not extensively detailed, research on the closely related 1,8-dichloroanthracene (B3240527) provides significant insight. The steric bulk of the halogen atoms at the 1 and 8 positions dominates the regioselectivity of the cycloaddition.
For example, the Diels-Alder reaction of 10-allyl-1,8-dichloroanthracene with various dienophiles demonstrates high regioselectivity. The reaction with 2-chloroacrylonitrile (B132963) or 1-cyanovinyl acetate (B1210297) results exclusively in the formation of the ortho isomer. researchgate.net However, when phenyl vinyl sulfone is used as the dienophile, a mixture of two isomeric adducts is formed, though the ortho isomer remains the major product. researchgate.net This selectivity is attributed to the steric effect of the peri-substituents, which directs the orientation of the incoming dienophile. researchgate.netresearchgate.net These reactions highlight how the 1,8-disubstitution pattern is a powerful tool for controlling the formation of specific constitutional isomers.
| Diene | Dienophile | Product(s) | Selectivity |
| 10-allyl-1,8-dichloroanthracene | 2-chloroacrylonitrile | ortho isomer | Exclusive |
| 10-allyl-1,8-dichloroanthracene | 1-cyanovinyl acetate | ortho isomer | Exclusive |
| 10-allyl-1,8-dichloroanthracene | phenyl vinyl sulfone | ortho and meta isomers | ortho isomer is the major product |
Data sourced from studies on 1,8-dichloroanthracene derivatives, which serve as a model for the reactivity of this compound. researchgate.net
Stereoselectivity in the Synthesis of Macrocycles and Chiral Compounds
The rigid framework of this compound is frequently exploited in the synthesis of complex architectures with defined stereochemistry. The fixed orientation of the C–I bonds provides a predictable trajectory for building larger molecules through coupling reactions.
Furthermore, the steric hindrance in 1,8-disubstituted anthracenes is crucial for creating atropisomers. When bulky groups are introduced at the 1 and 8 positions via reactions like Suzuki or Sonogashira coupling, rotation around the anthracene's C9-C10 axis can be severely restricted. If the substitution pattern creates asymmetry, stable and isolable enantiomers can be formed. snnu.edu.cn This atroposelective synthesis is a powerful strategy for creating chiral materials and catalysts.
| Reaction Type | Reactants | Product Type | Stereochemical Outcome |
| Suzuki-Miyaura Coupling | 1,8-Diiodo-10-mesitylanthracene, Diethenylanthracene boronic esters | Cyclic compounds with ethenylene linkers | Formation of nonplanar cyclic frameworks with syn geometry. researchgate.net |
| Sonogashira Coupling | 1,8-diethynylanthracene (B14451055) derivatives, this compound | Acyclic and cyclic anthracene-acetylene oligomers | Controlled extension to form specific oligomers and macrocycles. researchgate.net |
| Kumada Cross-Coupling | 1,8-dihaloanthracene, Phenyl Grignard reagent | 1,8-Bis(phenylethynyl)anthracene | Synthesis of sterically crowded systems where rotation is hindered. researchgate.net |
Computational and Theoretical Studies of 1,8 Diiodoanthracene and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic structure of molecules. It is widely used to predict a variety of properties, including molecular geometries, reaction energies, and spectroscopic data, with a favorable balance between accuracy and computational cost.
DFT calculations are frequently employed to investigate the energetics of chemical reactions, including the determination of activation energies (Ea), which are crucial for understanding reaction rates and mechanisms. In the context of 1,8-diiodoanthracene, DFT has been used to explore the feasibility of various synthetic pathways for its derivatives.
One notable application is in the study of macrocyclization reactions. For instance, the palladium-catalyzed aminocarbonylation to form a macrocycle from this compound and lysine (B10760008) was investigated using DFT. The calculations revealed transition states with activation energies ranging from 7.44 to 138 kJ/mol, providing insight into the geometric requirements for the reaction. Current time information in Edmonton, CA.
Furthermore, DFT is broadly applied to understand the mechanisms of cross-coupling reactions, which are fundamental to the synthesis of many anthracene (B1667546) derivatives. For copper-catalyzed Sonogashira coupling reactions, a detailed computational study using DFT on the reaction between aryl halides and terminal alkynes revealed a concerted oxidative addition and reductive elimination pathway. The activation energy for this pathway was calculated to be 33.53 kcal/mol. For heterogeneous palladium single-atom catalysts used in Sonogashira coupling, an apparent activation energy of approximately 67 kJ mol⁻¹ was determined based on temperature dependency studies. While not specific to this compound, these values provide a relevant framework for the energetic barriers that can be expected in its synthetic transformations.
| Reaction Type | Catalyst System | Calculated Activation Energy |
| Macrocyclization | Palladium-catalyzed aminocarbonylation | 7.44 - 138 kJ/mol |
| Sonogashira Coupling | Copper(I) with trans-1,2-Diaminocyclohexane | 33.53 kcal/mol |
| Sonogashira Coupling | Heterogeneous Palladium Single-Atom | ~67 kJ/mol |
This table presents calculated activation energies for reaction types relevant to the synthesis of this compound derivatives.
While X-ray crystallography provides definitive information about molecular structure in the solid state, DFT calculations offer a powerful complementary tool for analyzing molecular structures and conformations in the gas phase or in solution. For this compound, X-ray analysis has shown that the molecule is nearly planar. nih.gov However, its derivatives, particularly those involving macrocyclic structures, often adopt nonplanar conformations.
DFT calculations have been extensively used to explore these complex three-dimensional structures. For example, in cyclic oligomers of 1,8-anthrylene linked by acetylene (B1199291) units, DFT calculations revealed nonplanar and strained cyclic structures, with significant bending of the acetylene carbons and anthracene moieties. Current time information in Edmonton, CA. Similarly, for cyclic compounds formed from two 1,8-anthrylene units and two ethenylene linkers, DFT calculations, in conjunction with X-ray analysis, showed nonplanar cyclic frameworks. Current time information in Edmonton, CA.researchgate.net
The conformational landscape of substituted anthracenes has also been a subject of DFT studies. For 1,8-bis(phenylethynyl)anthracene (1,8-BPEA), DFT calculations were used to investigate five different rotamers arising from the orientation of the phenylethynyl groups. These calculations predicted that a C2 symmetry conformer with co-directional rotation of the phenylethynyl groups would be present in the gas phase at 498 K, a finding that was subsequently confirmed experimentally. Current time information in Edmonton, CA.
Many derivatives of this compound are not static molecules but exhibit dynamic behavior, such as conformational changes and restricted rotation around single bonds. DFT calculations, often in combination with experimental techniques like variable-temperature NMR (VT-NMR) spectroscopy, are crucial for understanding this dynamic behavior and quantifying the energy barriers associated with these processes.
For cyclic dimers of 1,8-anthrylene-ethenylene, DFT calculations helped to analyze the exchange between two syn forms, which was observed through line shape changes in their NMR spectra. The rotational barriers were found to increase with the size of the substituent at the linker moieties, ranging from 34 to 70 kJ mol⁻¹. Current time information in Edmonton, CA. In another study on anthracene–diacetylene cyclic dimers, kinetic measurements and DFT calculations were used to determine the barriers to isomerization from syn- to anti-stereoisomers, which were found to be as high as 124 and >146 kJ mol⁻¹ for different alkoxy substituents. nih.gov These studies highlight the interplay of steric and electronic effects on the dynamic properties of these molecules. nih.govresearchgate.net
| Derivative System | Dynamic Process | Method of Study | Calculated/Observed Barrier |
| 1,8-anthrylene–ethenylene cyclic dimers | Exchange between syn forms | DFT and VT-NMR | 34 - 70 kJ mol⁻¹ |
| Anthracene–diacetylene cyclic dimers | syn- to anti-isomerization | DFT and Kinetic Measurements | 124 to >146 kJ mol⁻¹ |
This table showcases examples of dynamic processes in this compound derivatives and the associated energy barriers determined through computational and experimental methods.
Analysis of Molecular Structures and Conformations
Quantum Chemical Modeling in Reaction Mechanism Elucidation
Quantum chemical modeling provides a molecular-level picture of reaction mechanisms, allowing for the identification of intermediates, transition states, and the calculation of reaction energy profiles. nih.govlibretexts.org This is particularly valuable for complex, multi-step reactions, such as those often employed in the synthesis of functional organic materials from this compound.
By mapping the potential energy surface of a reaction, quantum chemical calculations can distinguish between different possible mechanistic pathways. diva-portal.orgdiva-portal.org For example, in palladium-catalyzed cross-coupling reactions, DFT can be used to model the elementary steps of oxidative addition, transmetalation, and reductive elimination, providing insights into the rate-determining step and the role of ligands. While specific detailed mechanistic studies on this compound itself are not widely published, the general application of these methods to organometallic reactions provides a clear blueprint for how such investigations would be conducted. diva-portal.orgdiva-portal.org
The synthesis of a macrocycle from this compound and lysine was enabled by quantum chemical modeling, which helped to understand the geometric requirements for successful cyclization. Current time information in Edmonton, CA. This demonstrates the predictive power of computational chemistry in guiding synthetic efforts. Theoretical calculations can elucidate the role of catalysts, predict the feasibility of a proposed reaction, and explain observed product distributions, making them an indispensable tool in modern synthetic chemistry. mdpi.com
Predicting Intermolecular Interactions and Packing Arrangements
The arrangement of molecules in the solid state, known as crystal packing, is governed by a delicate balance of intermolecular interactions. This packing determines many of the material properties of a compound. Computational methods are increasingly used to predict and analyze these interactions and the resulting crystal structures.
For this compound, the crystal structure has been determined experimentally to have a sandwich-herringbone arrangement, in contrast to the columnar π-stacking observed for its chlorinated analog. nih.gov This highlights the significant role that halogen substituents play in modulating packing arrangements. The observed intermolecular contacts include π-stacking, CH-π, and halogen-π interactions, with specific distances that can be measured. nih.gov
Computational methods can be used to predict such packing arrangements from first principles, a field known as crystal structure prediction (CSP). nih.govrsc.orgmdpi.comucl.ac.ukcam.ac.uk These methods often involve generating a multitude of plausible crystal structures and then ranking them based on their calculated lattice energies. DFT, often with corrections for dispersion forces, is a key tool in this process. nih.govmdpi.com
Furthermore, computational tools like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal lattice, providing a detailed picture of the interactions that hold the crystal together. For derivatives of this compound, such as dinuclear gold(I) diacetylide complexes, DFT and time-dependent DFT (TD-DFT) calculations have been used to understand the nature of electronic transitions and the role of intermolecular interactions, like Au···H–C interactions, in the formation of supramolecular networks. ucl.ac.uk These computational insights are crucial for the rational design of new materials with desired solid-state properties.
Applications of 1,8 Diiodoanthracene in Advanced Organic Materials
Role in the Synthesis of Conjugated Systems
The reactive carbon-iodine bonds in 1,8-diiodoanthracene make it an excellent starting material for various cross-coupling reactions, enabling the construction of extended π-conjugated systems. These systems are of significant interest due to their potential applications in organic electronics and optoelectronics.
Development of π-Conjugated Compounds
This compound serves as a key precursor in the synthesis of various π-conjugated oligomers and polymers. thieme-connect.com For instance, through Sonogashira coupling reactions with diethynylanthracene derivatives, acyclic oligomers can be extended in a stepwise manner. thieme-connect.comlabscoop.com This method allows for the precise construction of three-dimensional organic architectures. thieme-connect.com The introduction of functional groups onto the anthracene (B1667546) core via this compound allows for the tuning of the electronic properties of the resulting conjugated materials. For example, multiple phenylethynyl-substituted anthracenes have been synthesized from this compound, demonstrating its utility in creating complex, multi-functionalized aromatic systems. researchgate.net
The steric hindrance between the substituents at the 1 and 8 positions can lead to non-planar molecular geometries, which in turn influences the solid-state packing and electronic properties of the materials. pkusz.edu.cn This structural control is crucial for designing materials with specific charge transport characteristics.
Synthesis of Cyclic Anthrylene Derivatives
A notable application of this compound is in the synthesis of cyclic anthrylene derivatives. These macrocyclic compounds exhibit unique host-guest chemistry and interesting photophysical properties. By coupling this compound with bis(boronic acid) derivatives or by performing intramolecular coupling reactions of extended oligomers, various cyclic structures can be obtained. thieme-connect.comresearchgate.net
For example, a cyclic tetramer composed of four 1,8-anthrylene units linked by ethynylene bridges has been synthesized. thieme-connect.comlabscoop.com This was achieved by first creating a linear tetrameric precursor through sequential Sonogashira couplings involving this compound, followed by an intramolecular cyclization. thieme-connect.comlabscoop.com X-ray analysis of this cyclic tetramer revealed a unique diamond prism structure. thieme-connect.com The synthesis of such complex, shape-persistent macrocycles highlights the importance of this compound as a rigid building block.
| Cyclic Derivative | Synthetic Method | Key Feature | Reference |
| 1,8-Anthrylene-ethynylene cyclic tetramer | Intramolecular Sonogashira coupling of a linear precursor | Diamond prism structure | thieme-connect.comlabscoop.com |
| Cyclic oligomers with acetylene (B1199291) and diacetylene linkers | Macrocyclization of tetrameric precursors via Eglinton coupling | Diamond prism structures with intramolecular contacts | researchgate.net |
| Cyclic hexamer and dodecamer | Metal-catalyzed cyclization of an acyclic hexamer | Conformational mobility and various parallelogram structures | researchgate.net |
Precursors for Functional Organic Electronic Materials
The ability to introduce a wide range of functional groups through the reactive iodine atoms makes this compound a valuable precursor for materials used in organic electronics. researchgate.netnih.gov These materials are essential components in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Intermediates in Organic Electronics Development
This compound is a key intermediate in the synthesis of organic semiconductors. researchgate.netnih.gov Its rigid and planar anthracene core is a desirable feature for charge transport. pkusz.edu.cn The molecule itself is nearly planar, a characteristic that is beneficial for intermolecular stacking and charge delocalization. researchgate.netnih.gov Its utility as an intermediate is demonstrated in the synthesis of disilanyl (B1231035) double-pillared bisanthracene, which has been identified as a bipolar carrier transport material for OLEDs. tcichemicals.com The synthesis of such complex molecules is often facilitated by the reactivity of the iodo-substituents on the anthracene core. researchgate.net
Modulation of Carrier Transport Properties
The structure of organic semiconductor materials plays a critical role in their charge carrier mobility. While direct studies on the modulation of carrier transport by this compound itself are limited, the derivatives synthesized from it offer significant insights. The substitution pattern at the 1 and 8 positions of the anthracene core, accessible through this compound, directly influences the molecular packing in the solid state, which is a key determinant of charge transport efficiency. pkusz.edu.cn
For instance, the introduction of different aryl substituents at the 2,6-positions of anthracene derivatives, which can be conceptually linked back to functionalization strategies starting from dihaloanthracenes, has been shown to improve both electron and hole injection capabilities and air oxidation stability. pkusz.edu.cn The planarity of the anthracene core, combined with the ability to introduce various functional groups, allows for the tuning of intermolecular interactions and, consequently, the charge mobility. pkusz.edu.cn Research on various anthracene derivatives has shown that modifications leading to more ordered crystalline films with larger grain sizes result in higher charge mobility. pkusz.edu.cn
| Anthracene Derivative Property | Influence on Carrier Transport | Reference |
| Increased molecular planarity | Higher charge mobility | pkusz.edu.cn |
| Highly ordered crystal thin films | Higher charge mobility | pkusz.edu.cn |
| Introduction of heteroatoms (O, S) | Dramatic influence on charge mobility | pkusz.edu.cn |
Advanced Chemical Scaffolds and Ligands
Beyond its use in creating linear and cyclic conjugated systems, this compound serves as a foundational scaffold for the construction of more complex molecular architectures, including sophisticated ligands for metal complexes and supramolecular assemblies.
The rigid 1,8-disubstituted anthracene framework provides a pre-organized platform for the synthesis of bidentate and polydentate ligands. By replacing the iodine atoms with coordinating groups, ligands with specific geometries and electronic properties can be designed. For example, a synthetic scheme has been developed to generate symmetric and asymmetric ligands based on a 1,8-disubstituted anthracene scaffold through Suzuki-type couplings. researchgate.net These ligands have been used to create metal complexes with potential applications in catalysis and materials science.
The unique shape and rigidity of the this compound backbone also make it an attractive component for supramolecular chemistry. nih.gov It can be incorporated into larger host molecules designed to bind specific guest species. The steric constraints imposed by the 1,8-substitution pattern can be exploited to create well-defined cavities and binding pockets. These supramolecular scaffolds are crucial for developing new sensors, molecular machines, and systems for controlled molecular assembly. rsc.org
Generation of Symmetric and Asymmetric Ligands
The this compound scaffold is a versatile starting point for the creation of both symmetric and asymmetric ligands. The two iodine substituents can be replaced through various cross-coupling reactions to introduce a wide range of functional groups. The ability to control the stepwise substitution allows for the selective synthesis of ligands with either identical (symmetric) or different (asymmetric) coordinating arms.
Research has demonstrated that the 1,8-disubstituted anthracene scaffold can be used to generate ligands with precise geometries. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed to functionalize the 1- and 8-positions. researchgate.net The choice of phosphine (B1218219) co-catalyst in these reactions can direct the outcome towards either symmetric or asymmetric products. Using a catalyst system like [Pd(dba)2] with XPhos tends to yield symmetrically substituted ligands, while using SPhos as the co-catalyst can facilitate the formation of asymmetrically substituted products. researchgate.net
Another significant class of ligands derived from this compound involves the introduction of acetylenic units. Sonogashira cross-coupling reactions are instrumental in synthesizing 1,8-bis(alkynyl)anthracene derivatives. iiti.ac.in These linear, rigid linkers extend the π-conjugated system and provide coordinating sites for metal ions. For example, 1,8-bis((trimethylsilyl)ethynyl)anthracene can be synthesized from this compound and subsequently deprotected to yield the terminal alkyne, 1,8-diethynylanthracene (B14451055), a key bidentate ligand. iiti.ac.in
The table below summarizes examples of ligands synthesized from 1,8-disubstituted anthracene precursors.
| Ligand Type | Example Compound Name | Precursor | Synthetic Method | Source(s) |
| Symmetric | Anth-SMe2 | 1,8-Dichloroanthracene (B3240527) | Suzuki Coupling | researchgate.net |
| Symmetric | Anth-N2 | 1,8-Dichloroanthracene | Suzuki Coupling | researchgate.net |
| Asymmetric | Anth-NSMe | 1,8-Dichloroanthracene | Suzuki Coupling | researchgate.net |
| Symmetric | 1,8-Bis(phenylethynyl)anthracene (1,8-BPEA) | This compound | Kumada Coupling | researchgate.net |
| Symmetric | 1,8-Diethynylanthracene | This compound | Sonogashira Coupling | iiti.ac.in |
Metal-Binding Scaffolds based on this compound
The unique spatial arrangement of substituents at the 1- and 8-positions of the anthracene core makes it an excellent scaffold for designing specific metal-binding pockets. The ligands generated from this compound can coordinate to metal centers, leading to the formation of complexes with interesting structural, photophysical, and catalytic properties. researchgate.netiiti.ac.in
The steric hindrance inherent in the 1,8-disubstituted system often forces the anthracene backbone into a nonplanar geometry upon ligand formation and metal coordination. researchgate.net This pre-organized, cleft-like structure is ideal for encapsulating metal ions.
A notable example is the use of an asymmetric anthracene-based ligand scaffold to support manganese carbonyls. The ligand Anth-NSMe, featuring different donor groups, was used to synthesize a mixed-valence Mn(I)/Mn(II) dinuclear complex with the formula [(Anth-NS)3Mn2(CO)3]. researchgate.net In this complex, a facial-{Mn(CO)3} unit is supported by three bridging thiolates which are also bound to a second Mn(II) center. researchgate.net This demonstrates the viability of the anthracene scaffold in stabilizing multinuclear metal centers. researchgate.net
Furthermore, this compound derivatives have been used to construct dinuclear gold(I) complexes. iiti.ac.in A dinuclear gold(I)-diacetylide complex (referred to as complex 3 in the study) was synthesized where two –C≡CAuPPh3 units are attached to the 1,8-positions of the anthracene core. iiti.ac.in Due to steric repulsion between the bulky triphenylphosphine (B44618) (PPh3) groups, the complex adopts a cis orientation. iiti.ac.in This geometry facilitates an intramolecular Au/H–C interaction, a non-covalent bond between the gold center and a hydrogen atom of a phenyl ring on the phosphine ligand. iiti.ac.in The synthesis of such a complex with bulky PPh3 groups at the 1,8-anthracenyl positions was noted as a unique achievement. iiti.ac.in
The table below details specific metal complexes formed using ligands derived from 1,8-disubstituted anthracenes.
| Complex Formula/Name | Ligand Scaffold | Metal Center(s) | Key Features | Source(s) |
| [(Anth-NS)3Mn2(CO)3] | Anth-NSMe (asymmetric) | Mn(I), Mn(II) | Mixed-valence dinuclear complex; bridging thiolate ligands. | researchgate.net |
| Complex 3 | 1,8-Diethynylanthracene | Au(I) | Dinuclear Au(I) complex; cis orientation with intramolecular Au/H–C interactions. | iiti.ac.in |
These examples underscore the importance of this compound as a building block for creating sophisticated, pre-organized metal-binding scaffolds with tailored properties for applications in catalysis and materials science. researchgate.netiiti.ac.in
Future Directions and Emerging Research Avenues
Exploration of New Reaction Pathways and Catalytic Systems
The transformation of 1,8-diiodoanthracene into complex molecular structures heavily relies on cross-coupling reactions, with researchers continuously exploring more efficient and novel catalytic systems.
The Sonogashira coupling , which forms carbon-carbon bonds between aryl halides and terminal alkynes, is a cornerstone in the utilization of this compound. This reaction is pivotal for creating anthracene-acetylene oligomers and macrocycles. researchgate.netjst.go.jpresearchgate.net An acyclic chain, for instance, can be extended by sequentially applying the Sonogashira coupling and desilylation steps, starting from 1,8-diethynylanthracene (B14451055) derivatives and this compound to form tetramers. researchgate.netjst.go.jpresearchgate.net Catalytic systems for this transformation typically employ a palladium source, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst. researchgate.netnih.gov
The Suzuki-Miyaura coupling offers another powerful tool for C-C bond formation, reacting organoboron compounds with organic halides. This method has been successfully used to synthesize derivatives like cyclic compounds composed of 1,8-anthrylene units and ethenylene linkers by reacting 1,8-diiodo-10-mesitylanthracene with diethenylanthracene boronic esters. researchgate.net
The Kumada cross-coupling has also been employed, for example, in the synthesis of 1,8-bis(phenylethynyl)anthracene (1,8-BPEA). researchgate.net Beyond these established methods, research into new catalytic systems is expanding the synthetic utility of anthracene (B1667546) derivatives. Cationic Pd(II)-Anthraphos complexes have been developed and characterized for the intermolecular hydroamination of aromatic alkynes with aromatic amines, demonstrating good to excellent yields under neat conditions. tdx.cat This represents a move towards more atom-efficient and diverse reaction pathways.
| Coupling Reaction | Typical Catalysts | Substrates | Resulting Architectures |
| Sonogashira Coupling | Pd(PPh₃)₄/CuI, Pd(PPh₃)₂Cl₂/CuI | This compound, Terminal Alkynes | π-conjugated oligomers, Cyclic tetramers researchgate.netjst.go.jpresearchgate.net |
| Suzuki-Miyaura Coupling | Palladium complexes | This compound derivatives, Organoboron compounds | Cyclic anthrylene-ethenylene compounds researchgate.net |
| Kumada Coupling | Nickel or Palladium catalysts | This compound, Grignard reagents | 1,8-Bis(phenylethynyl)anthracene researchgate.net |
| Hydroamination | Cationic Pd(II)-Anthraphos complexes | Aromatic alkynes, Aromatic amines | Imines tdx.cat |
Design and Synthesis of Novel this compound-Based Architectures
The unique geometry of this compound, where the iodine atoms are positioned on the same side of the anthracene plane, makes it an ideal precursor for a variety of complex, three-dimensional structures.
Acyclic and Cyclic Oligomers: A primary application of this compound is in the synthesis of π-conjugated oligomers with anthracene and acetylene (B1199291) units. researchgate.netjst.go.jp These linear oligomers can serve as precursors for macrocyclization. Through intramolecular coupling, cyclic tetramers have been synthesized, which exhibit unique photophysical properties such as a hypochromic effect in the UV spectrum and excimer-type fluorescence. researchgate.netjst.go.jp Research has extended to the synthesis of larger macrocyclic structures, including 1,8-anthrylene hexamers and dodecamers with acetylene and diacetylene linkers, formed via metal-catalyzed cyclization. researchgate.net
Pillared and Caged Structures: Novel three-dimensional architectures have been created, such as disilanyl (B1231035) double-pillared bisanthracenes. These are synthesized through a silylation reaction of 1,8-dilithioanthracenes, connecting two anthracene rings with two Si-Si bonds to create a unique step-like structure. researchgate.net
Metal-Containing Architectures: The 1,8-disubstituted anthracene scaffold is also used to create ligands for metal complexes. Dinuclear gold(I) diacetylide complexes have been synthesized where two Au(I) units are attached to the 1,8-positions of an ethynyl (B1212043) anthracene moiety. researchgate.net These complexes exhibit interesting supramolecular interactions and photophysical properties.
| Architecture Type | Synthetic Strategy | Key Features |
| Acyclic Oligomers | Iterative Sonogashira coupling and desilylation | Precursors for macrocycles researchgate.netjst.go.jp |
| Cyclic Tetramers | Intramolecular Sonogashira coupling of acyclic tetramers | Diamond prism structure, Excimer-type emission researchgate.netjst.go.jp |
| Cyclic Hexamers/Dodecamers | Metal-catalyzed cyclization of acyclic precursors | Parallelogram structures, Conformational mobility researchgate.net |
| Pillared Bisanthracenes | Silylation of 1,8-dilithioanthracenes | Step-like structure, Favorable for σ-π conjugation researchgate.net |
| Gold(I) Complexes | Reaction with ethynyl anthracene derivatives and AuPPh₃Cl | Supramolecular 2D-networks via Au···H–C interactions researchgate.net |
Advanced Characterization Techniques for Structure-Property Relationships
Understanding the intricate relationship between the structure of this compound derivatives and their functional properties necessitates the use of advanced characterization techniques beyond routine spectroscopy.
Gas-Phase Electron Diffraction (GED): To determine the precise molecular structure free from crystal packing forces, GED combined with mass spectrometry (MS) has been employed. For instance, the structure of 1,8-bis(phenylethynyl)anthracene (1,8-BPEA) was determined in the gas phase at 498 K. This technique, corroborated by quantum chemical calculations, confirmed the existence of C₂ symmetry rotamers with co-directional rotation of the phenylethynyl groups. researchgate.net
Variable-Temperature (VT) NMR Spectroscopy: The dynamic behavior of flexible architectures, such as cyclic tetramers, is often studied using VT NMR. For an anthrylene–ethynylene cyclic tetramer, dynamic NMR spectroscopy revealed a skeletal swing between two enantiomeric diamond prism forms, allowing for the quantification of the energy barrier for this process (ca. 38 kJ mol⁻¹). researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction remains a crucial tool. It has revealed that this compound itself crystallizes in a sandwich-herringbone arrangement, which differs from the columnar π-stacking of its chlorinated counterpart. researchgate.netnih.gov This highlights the significant role of the halogen substituent in dictating the solid-state packing. For more complex derivatives like cyclic tetramers, X-ray analysis has confirmed nonplanar and strained structures with significant bending of the acetylene carbons and anthracene units. researchgate.net
Chiroptical Spectroscopy: For chiral macrocycles derived from this compound, chiroptical properties are investigated using Circular Dichroism (CD) spectroscopy. The enantiomers of chiral cyclic tetramers have been resolved using chiral HPLC, and their CD spectra provide insight into their three-dimensional structure and electronic transitions. researchgate.net
Scanning Tunneling Microscopy (STM): STM allows for the visualization of molecular arrangement at surfaces. Prochiral cyclic dimers based on the 1,8-disubstituted anthracene framework have been shown to form self-assembled monolayers at a liquid-solid interface. researchgate.net
Theoretical Insights into Reactivity and Material Performance
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the structure, stability, and electronic properties of molecules derived from this compound, guiding experimental efforts.
Conformational Analysis and Stability: DFT calculations are instrumental in understanding the complex three-dimensional shapes of macrocycles. For 1,8-anthrylene cyclic tetramers, calculations revealed diamond prism structures with intramolecular contacts between facing anthracene units. researchgate.net For larger cyclic hexamers, DFT analysis showed a preference for parallelogram-prism structures stabilized by transannular π–π interactions. researchgate.net These calculations also help to understand the dynamic behavior observed in VT NMR experiments by mapping the potential energy surface of conformational interconversions. researchgate.net
Elucidation of Electronic Properties: The electronic and photophysical properties observed experimentally are often rationalized through theoretical calculations. DFT and Time-Dependent DFT (TD-DFT) are used to simulate absorption and emission spectra. For anthracene-acetylene oligomers, these calculations help to discuss π-conjugation effects based on chain length and cyclization. researchgate.net In the case of 1,8-bis(phenylethynyl)anthracene, DFT calculations were used to investigate five different rotamers and predict their relative energies, successfully identifying the most stable conformer in the gas phase. researchgate.net
Predicting Reactivity and Structure: Theoretical models can predict the feasibility and outcome of certain reactions. The M05 functional, for example, is noted for its ability to adequately predict noncovalent interactions, which are crucial in determining the stable conformations of these sterically crowded macrocycles. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis has been used to study the bonding within these molecules, providing a deeper understanding of their electronic structure. researchgate.net These theoretical insights are crucial for the rational design of new materials with tailored electronic and optical properties.
| Theoretical Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Geometry Optimization | Prediction of stable conformers (e.g., diamond prism, parallelogram) for macrocycles. researchgate.net |
| DFT (M05 Functional) | Conformational Analysis | Accurate prediction of structures governed by non-covalent π-π interactions. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Simulation of UV-vis and fluorescence spectra to understand electronic transitions. researchgate.net |
| Gas-Phase DFT Calculations | Structure Determination | Complements Gas-Phase Electron Diffraction (GED) data to identify rotamers. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Electronic Structure | Detailed description of bonding and intramolecular interactions. researchgate.net |
Q & A
Basic Synthesis: What is the optimized method for synthesizing 1,8-diiodoanthracene from 1,8-dichloroanthraquinone?
This compound is synthesized via a three-step pathway starting from 1,8-dichloroanthraquinone. The process involves:
Reduction : Conversion of 1,8-dichloroanthraquinone to 1,8-dichloroanthracene using a reducing agent (e.g., NaBH₄ or SnCl₂/HCl).
Protection/Activation : Substitution of chlorine atoms with iodine via halogen exchange. Improved yields (41% overall) are achieved using Ag salts (e.g., Ag₂CO₃) in dioxane/water under reflux .
Purification : Recrystallization from toluene or DCM to isolate the product.
Key considerations : Control reaction temperature (60–100°C) and stoichiometric excess of iodide sources (e.g., KI) to minimize byproducts.
Advanced Synthesis: How can cross-coupling reactions expand the utility of this compound in materials science?
This compound serves as a versatile precursor for synthesizing π-extended anthracene derivatives:
- Sonogashira–Hagihara coupling : React with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis to introduce ethynyl groups. For example, 1,8-di(3-methyl-3-hydroxy-1-butynyl)anthracene was synthesized in 95% yield using optimized conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N) .
- Suzuki–Miyaura coupling : Couple with boronic acids (e.g., thianthrene boronic acids) under Pd(0) catalysis to form bis-aryl derivatives, enabling tailored electronic properties for organic semiconductors .
Methodological tip : Use anhydrous solvents (e.g., THF, dioxane) and degas reagents to prevent catalyst poisoning.
Advanced Reaction Optimization: How can chemoselectivity challenges in photo-dimerization be addressed?
UV irradiation of this compound derivatives (e.g., 1,8-diethynylanthracene) produces a mixture of syn- and anti-photo-dimers. To favor the syn-isomer :
- Steric modulation : Introduce bulky substituents (e.g., 3-methyl-3-hydroxybutynyl groups) to sterically hinder the anti-configuration, increasing syn-selectivity to ~80% .
- Solvent effects : Use non-polar solvents (e.g., hexane) to reduce π-stacking interactions that favor anti-dimer formation.
Analytical validation : Monitor reaction progress via HPLC and confirm structures using ¹H NMR (syn-dimer shows upfield shifts due to ring-current effects).
Basic Purification: What techniques resolve challenges in isolating this compound derivatives?
- Crystallization vs. precipitation : For polar derivatives (e.g., hydroxy-substituted), crystallization from ethanol/water mixtures achieves >90% purity. For non-polar analogs (e.g., phenylethynyl derivatives), fractional precipitation with methanol is effective .
- Chromatography : Use preparative HPLC with a C18 column and acetonitrile/water gradients for challenging separations (e.g., syn/anti dimers). However, this is time- and solvent-intensive .
Advanced Safety: How should researchers handle hazardous intermediates during synthesis?
- Byproduct mitigation : Reactions involving Ag salts (e.g., Ag₂CO₃) generate AgI, which is toxic and light-sensitive. Quench with Na₂S to precipitate Ag₂S, followed by filtration .
- Personal protection : Use flame-retardant lab coats, nitrile gloves, and fume hoods to avoid exposure to iodine vapors. Store this compound in amber vials under inert gas to prevent decomposition .
Advanced Applications: How are this compound derivatives used in supramolecular chemistry?
- Host-guest systems : The planar anthracene core facilitates π-π interactions with aromatic guests (e.g., cyclodextrins). Fluorescence quenching assays (using β-cyclodextrin) quantify binding constants (K ~ 10³–10⁴ M⁻¹) .
- Foldamers : Incorporate into oligoamides via amide coupling (e.g., using HATU/DIPEA) to create helical structures stabilized by intramolecular H-bonding .
Data Contradictions: Why do synthetic yields vary across literature reports?
Discrepancies arise from:
- Halogen exchange efficiency : Ag salt purity (e.g., AgOAc vs. Ag₂CO₃) impacts iodine substitution rates. Lower yields (30–40%) occur with impure reagents .
- Protecting group strategy : Bulky groups (e.g., tert-butyl) improve stability but may hinder subsequent coupling steps, reducing overall yields .
Advanced Characterization: What spectroscopic methods confirm substitution patterns?
- ¹³C NMR : Iodo-substituted carbons exhibit deshielding (~140–150 ppm).
- X-ray crystallography : Resolves regiochemistry in crystalline derivatives (e.g., syn-dimers show shorter C–C bond lengths in the central ring) .
- Mass spectrometry (HRMS) : Confirm molecular weights of derivatives (e.g., [M+H]⁺ for phenylethynyl analogs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
